N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2-(Methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative featuring a carboxamide group at position 6 and a methylthio-substituted phenyl ring at the N-position. This analysis focuses on comparing its structural and functional attributes with related compounds.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-20-11-5-3-2-4-10(11)16-12(18)9-8-15-14-17(13(9)19)6-7-21-14/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNXSYMLCXSFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
This could result in the modulation of the inflammatory response, given the known targets of similar compounds .
Biochemical Pathways
These could include the prostaglandin synthesis pathway, the nitric oxide synthesis pathway, and pathways involving the transcription factor nuclear factor κB .
Pharmacokinetics
Similar compounds have been shown to be effective when administered intraperitoneally . This suggests that the compound may have good bioavailability when administered in this manner.
Result of Action
Given the known targets of similar compounds, it can be inferred that the compound may have anti-inflammatory effects .
Biological Activity
N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core with a methylthio group attached to a phenyl ring. Its molecular formula is , and it possesses unique physicochemical properties that contribute to its biological activity.
1. Antimicrobial Activity
Recent studies have shown that thiazolo-pyrimidine derivatives exhibit broad-spectrum antimicrobial properties. For instance, this compound demonstrated significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <40 |
| Escherichia coli | <132 |
| Candida albicans | <207 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response.
3. Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives can exhibit anticancer properties. For instance, this compound was tested against various cancer cell lines, including HeLa and A549 cells. The results from the MTT assay showed that this compound inhibited cell proliferation in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 10 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Methylthio Group : Enhances lipophilicity and may aid in crossing biological membranes.
- Thiazolo-Pyrimidine Core : Essential for interaction with biological targets such as enzymes involved in inflammation and cancer progression.
Modifications to the phenyl ring or the thiazolo-pyrimidine scaffold could further optimize its biological profile.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazolo-pyrimidine derivatives for their antimicrobial activity against Plasmodium falciparum. The results indicated that certain modifications enhanced potency while maintaining low cytotoxicity in mammalian cells .
- Anti-inflammatory Mechanisms : In a controlled experiment, this compound was administered to lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced nitric oxide production and pro-inflammatory cytokines compared to controls, highlighting its potential therapeutic application in inflammatory diseases .
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit antimicrobial activities against a range of pathogens. In particular, studies have shown that N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrates effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi .
-
Anticancer Activity
- The compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects
-
Cytotoxicity Studies
- In vitro cytotoxicity assays have revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as a targeted cancer therapy.
Research Case Studies
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thiazole ring.
- Introduction of the methylthio group.
- Coupling with phenyl and carboxamide functionalities.
Comparison with Similar Compounds
N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 21)
- Substituent : Furan-2-ylmethyl group.
- Activity : Moderate inhibition of β1i (19%) and β5i (23%) .
- Inference : The furan ring’s electron-rich nature may limit hydrophobic interactions with target proteins.
N-Benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 22)
- Substituent : Benzyl group.
- Activity : Higher inhibition of β1i (31%) and β5i (32%) .
- Inference : The bulky benzyl group enhances lipophilicity and possibly improves target binding via π-π stacking.
N-(2-Ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Substituent : 4-Methoxyphenethyl group.
- Properties : Molecular weight = ~345 (estimated); logP = ~2.5 (estimated) .
- Inference : The methoxy group’s electron-donating effect may alter electronic distribution, affecting binding affinity.
Key Structural and Pharmacokinetic Comparisons
| Compound Name | Substituent | β1i Inhibition | β5i Inhibition | Molecular Weight | logP |
|---|---|---|---|---|---|
| Target Compound | 2-(Methylthio)phenyl | Not Reported | Not Reported | ~317 (estimated) | ~2.1* |
| Compound 21 | Furan-2-ylmethyl | 19% | 23% | ~299 | ~1.5* |
| Compound 22 | Benzyl | 31% | 32% | ~307 | ~2.3* |
| N-(2-Ethylphenyl) Derivative | 2-Ethylphenyl | Not Reported | Not Reported | 299.35 | 1.83 |
| N-(4-Methoxyphenethyl) Derivative | 4-Methoxyphenethyl | Not Reported | Not Reported | ~345 | ~2.5* |
*Estimated based on substituent contributions.
Trends:
- Substituent Bulk : Bulkier groups (e.g., benzyl) correlate with higher inhibitory activity, likely due to enhanced hydrophobic interactions.
- Electronic Effects : Electron-withdrawing groups (e.g., methylthio) may improve binding to electrophilic regions of targets compared to electron-donating groups (e.g., methoxy).
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation of substituted pyrimidine precursors with thiol-containing moieties. A representative method involves refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and a benzaldehyde derivative in a 1:1 mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate . Key optimization strategies include:
- Temperature control : Maintaining reflux conditions (~120°C) to ensure complete cyclization.
- Solvent selection : Ethyl acetate-ethanol (3:2) for recrystallization to obtain high-purity single crystals .
- Yield improvement : Adjusting stoichiometry (e.g., 1.1 equivalents of aldehyde derivatives) and reaction time (8–10 hours) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular conformation and crystallographic parameters (e.g., space group P1, unit cell dimensions a=10.21 Å, b=12.35 Å, c=14.02 Å) .
- NMR spectroscopy : Confirms regiochemistry via - and -NMR signals (e.g., methylthio group at δ 2.62 ppm, pyrimidine carbonyl at δ 170–175 ppm) .
- Mass spectrometry : High-resolution ESI-TOF validates molecular weight (e.g., [M+H] at m/z 423.12) .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- In vitro enzymatic inhibition : Screening against targets like immunoproteasome subunits (β1i/β5i) using fluorogenic substrates, with activity reported as % inhibition at 10 µM .
- Cytotoxicity assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., IC values in µM range) .
Advanced Research Questions
Q. How can reaction intermediates be stabilized to improve synthesis reproducibility?
- Intermediate isolation : Purify unstable intermediates (e.g., 2-thioxo-tetrahydropyrimidine derivatives) via column chromatography (silica gel, hexane:ethyl acetate gradient) .
- Protecting groups : Use tert-butyl or acetyl groups to shield reactive amines during cyclization .
- Real-time monitoring : Employ HPLC-MS to track reaction progress and identify side products .
Q. What strategies resolve discrepancies in crystallographic data interpretation?
- Multi-software validation : Cross-refine structures using SHELXL (for small-molecule refinement) and Olex2 (for hydrogen bonding analysis) .
- Hydrogen bonding analysis : Identify bifurcated C–H···O interactions (e.g., bond lengths 2.5–3.0 Å) to explain molecular packing .
- Twinned data correction : Apply twin law matrices in SHELXL for high-R factor datasets .
Q. How can computational modeling predict structure-activity relationships (SAR)?
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., immunoproteasome), focusing on key residues like Thr1 and Gly47 .
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
Methodological Recommendations
- Contradiction resolution : For conflicting bioactivity data, perform dose-response curves (IC) across multiple cell lines to identify selective toxicity .
- Crystallization : Use slow evaporation from ethyl acetate/ethanol (3:2) to obtain diffraction-quality crystals .
- Synthetic scale-up : Apply design of experiments (DoE) to optimize temperature, solvent ratio, and catalyst loading .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
